molecular formula C9H11NO3 B13407706 3-(2-Aminoethyl)-2-hydroxybenzoic acid

3-(2-Aminoethyl)-2-hydroxybenzoic acid

Cat. No.: B13407706
M. Wt: 181.19 g/mol
InChI Key: SXPNDOQLDVUOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-2-hydroxybenzoic acid is an organic compound that features both an amino group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-hydroxybenzoic acid in a suitable solvent such as ethanol.
  • Add 2-bromoethylamine to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Heat the mixture to reflux for several hours.
  • After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(2-Aminoethyl)-2-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxybenzoic acid moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the aminoethyl group but shares the hydroxybenzoic acid structure.

    3-(2-Aminoethyl)indole: Contains an indole ring instead of a benzene ring.

    4-Aminobenzoic acid: Similar structure but with the amino group in a different position.

Uniqueness

3-(2-Aminoethyl)-2-hydroxybenzoic acid is unique due to the presence of both an aminoethyl group and a hydroxybenzoic acid moiety

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(2-aminoethyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C9H11NO3/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,11H,4-5,10H2,(H,12,13)

InChI Key

SXPNDOQLDVUOJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.